4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide, commonly known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamides. It is a potent agonist of the CB1 and CB2 receptors and is known to produce strong psychoactive effects in humans. In recent years, MMB-FUBINACA has gained popularity as a recreational drug and has been associated with several cases of severe adverse effects. However, its potential as a research tool in the field of cannabinoid pharmacology cannot be overlooked.
Mécanisme D'action
MMB-FUBINACA exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways ultimately leads to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and physiological effects:
MMB-FUBINACA has been shown to produce a wide range of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, immune function, and cardiovascular function. It has also been shown to produce potent psychoactive effects, including euphoria, altered perception, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-FUBINACA in laboratory experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows for the precise modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, the use of MMB-FUBINACA in laboratory experiments is limited by its potential for producing severe adverse effects in humans, including psychosis, seizures, and respiratory depression.
Orientations Futures
Future research on MMB-FUBINACA should focus on the development of safer and more selective synthetic cannabinoids for use in laboratory experiments. This could involve the modification of the chemical structure of MMB-FUBINACA to reduce its psychoactive effects and increase its selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to investigate the long-term effects of synthetic cannabinoids on the endocannabinoid system and their potential for producing adverse effects in humans.
Applications De Recherche Scientifique
MMB-FUBINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to produce potent agonist effects at both CB1 and CB2 receptors, leading to the activation of various downstream signaling pathways. MMB-FUBINACA has also been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methyl-methylsulfonylamino]-N-(2-phenylethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-19-8-6-7-11-22(19)18-26(30(2,28)29)23-14-12-21(13-15-23)24(27)25-17-16-20-9-4-3-5-10-20/h3-15H,16-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWKZANKEFWOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.